molecular formula C15H21ClFNO B074365 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride CAS No. 1219-36-9

1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride

Cat. No.: B074365
CAS No.: 1219-36-9
M. Wt: 285.7847432
InChI Key: INQANUMBIQJXPA-UHFFFAOYSA-N
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Description

1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride is a chemical compound with the molecular formula C15H21ClFNO. It is known for its unique structure, which includes a piperidinium core linked to a fluorobenzoyl group via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride typically involves the reaction of piperidine with 3-(P-Fluorobenzoyl)propyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane .

Scientific Research Applications

1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving cell signaling and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, while the piperidinium core can facilitate membrane permeability and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(P-Chlorobenzoyl)propyl]piperidinium chloride
  • 1-[3-(P-Methylbenzoyl)propyl]piperidinium chloride
  • 1-[3-(P-Bromobenzoyl)propyl]piperidinium chloride

Uniqueness

1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly alter its chemical properties and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-piperidin-1-ium-1-ylbutan-1-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO.ClH/c16-14-8-6-13(7-9-14)15(18)5-4-12-17-10-2-1-3-11-17;/h6-9H,1-5,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQANUMBIQJXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-36-9
Record name 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyrophenone, 4'-fluoro-4-piperidino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(p-fluorobenzoyl)propyl]piperidinium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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